molecular formula C29H33N5O6S B11501065 ethyl 3-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-3-(4-methoxyphenyl)propanoate

ethyl 3-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-3-(4-methoxyphenyl)propanoate

Cat. No.: B11501065
M. Wt: 579.7 g/mol
InChI Key: ZJILGJSIAZTAJW-UHFFFAOYSA-N
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Description

ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethyl esters, amides, and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the various substituents through a series of nucleophilic substitution, esterification, and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and recrystallization. The use of automated reactors and continuous flow systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active purines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can be compared with other purine derivatives, such as:

    Caffeine: Similar purine core but different substituents, leading to distinct biological activities.

    Theophylline: Another purine derivative with bronchodilator properties.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

The uniqueness of ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C29H33N5O6S

Molecular Weight

579.7 g/mol

IUPAC Name

ethyl 3-[[2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C29H33N5O6S/c1-6-40-24(36)15-22(20-11-13-21(39-5)14-12-20)30-23(35)17-41-28-31-26-25(27(37)33(4)29(38)32(26)3)34(28)16-19-9-7-18(2)8-10-19/h7-14,22H,6,15-17H2,1-5H3,(H,30,35)

InChI Key

ZJILGJSIAZTAJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CSC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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